molecular formula C14H19ClN2O3 B2729282 Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride CAS No. 1233954-88-5

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

Cat. No. B2729282
CAS RN: 1233954-88-5
M. Wt: 298.77
InChI Key: WVEQWKGMIVTNBF-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, also known as MPBC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPBC belongs to the class of N-acyl piperidine derivatives and has been found to have significant effects on the central nervous system.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Enzymatic Stability in Drug Candidates : A study on novel anaplastic lymphoma kinase inhibitors, which are structurally related to Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, revealed insights into enzymatic hydrolysis-mediated clearance affecting pharmacokinetics. It highlighted the challenges in balancing enzymatic stability with pharmacological potency, which is crucial for advancing drug candidates into efficacy studies (Teffera et al., 2013).

Biochemical and Pharmacological Activities

  • Antiparasitic Activity : Piper species, including compounds structurally related to this compound, have been evaluated for antiparasitic activity. One study identified new benzoic acid derivatives from Piper species exhibiting significant leishmanicidal and trypanocidal activities, underscoring potential applications in developing antiparasitic agents (Flores et al., 2008).
  • Glutamate Receptors and Memory : Research on compounds that modulate glutamate receptors, similar in structure to this compound, has shown that such modulators can significantly impact the induction of long-term potentiation in the hippocampus. These findings suggest potential applications in enhancing memory and cognitive functions (Stäubli et al., 1994).

Chemical Synthesis and Characterization

  • Novel Piperidine Derivatives : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity indicate the significance of structural modifications in enhancing biochemical activity. This research provides a foundation for designing inhibitors targeting neurological disorders (Sugimoto et al., 1990).
  • Serotonin Receptor Agonists : The development of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives as serotonin 4 receptor agonists showcases the therapeutic potential of structurally similar compounds in modulating gastrointestinal motility. This research emphasizes the role of chemical structure in determining biological activity and bioavailability (Sonda et al., 2003).

Muscarinic Receptor Modulation

  • Antimuscarinic Properties : A study focused on 1-substituted-4-piperidyl benzhydrylcarbamate derivatives revealed their high affinity and selectivity for muscarinic receptors, particularly M1 and M3 types. Such compounds could have implications for treating conditions like urinary incontinence, highlighting the diversity of applications for this compound-related structures (Naito et al., 1998).

properties

IUPAC Name

methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQWKGMIVTNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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